Nordentatin

Neuritogenesis Neurotoxicity Natural Products

Select Nordentatin (CAS 17820-07-4) for neuroprotection and neuritogenesis assays where close analogs introduce fatal neurotoxic artifacts. Unlike co-occurring dentatin and xanthoxyletin, its unique C-6 2-methylbut-3-en-2-yl side chain confers an unmatched safety window (P19 neuron IC₅₀ >10 µM), enabling decoupling of neurite outgrowth from cytotoxicity. Also validated for anti-HBV (IC₅₀ 6.38 µM), antimalarial (P. falciparum K1 EC₅₀ 5.62 µM), and semi-synthetic anticancer campaigns. ≥95% purity reference standard shipped under blue ice.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 17820-07-4
Cat. No. B092008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordentatin
CAS17820-07-4
Synonymsnordentatin
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C
InChIInChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3
InChIKeyFREXEHTVBRSRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nordentatin (CAS 17820-07-4): Procurement-Ready Guide to a Distinctive Angular Pyranocoumarin for Neurotrophic, Anti-HBV, and Antiplasmodial Research


Nordentatin (CAS 17820-07-4) is a naturally occurring angular pyranocoumarin first isolated from *Enkleia siamensis* and subsequently identified in various *Clausena* species (Rutaceae) [1]. With the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.36 g/mol, it belongs to a class of compounds characterized by a pyran ring angularly fused to a coumarin core [2]. Nordentatin is commercially available as a reference standard (e.g., ≥95% purity by LC/MS-ELSD) for research applications in metabolomics, natural products chemistry, and drug discovery .

Nordentatin (CAS 17820-07-4): Why Closely Related Pyranocoumarins Like Dentatin and Xanthoxyletin Cannot Be Casually Substituted


Despite sharing a common angular pyranocoumarin scaffold, nordentatin exhibits critical functional divergence from its co-isolated congeners dentatin and xanthoxyletin. The presence of a 2-methylbut-3-en-2-yl side chain at the C-6 position, as opposed to alternative prenyl substitution patterns, profoundly alters its biological profile. Most notably, nordentatin demonstrates a unique lack of neurotoxicity in cultured P19 neurons (IC₅₀ > 10 µM) compared to its analogs, which are overtly neurotoxic at 1 nM concentrations . Substituting nordentatin with a generic pyranocoumarin or a close analog like dentatin in a neuritogenesis or neuroprotection assay would therefore introduce confounding neurotoxic artifacts and invalidate experimental conclusions .

Nordentatin (CAS 17820-07-4) Quantitative Differentiation Evidence: Head-to-Head Assays Against Closest Analogs


Superior Neurotrophic Safety Profile: Nordentatin vs. Dentatin and Xanthoxyletin in P19 Neuronal Cultures

Nordentatin exhibits a marked lack of neurotoxicity (IC₅₀ > 10 µM, viability 82.74 ± 24.54%) in cultured P19 neurons, a stark contrast to the significant neurotoxicity displayed by the structurally related compounds dentatin and xanthoxyletin at 1 nM (viability 62.28 ± 12.11% and 43.02 ± 10.31%, respectively) . This differential effect is critical for assays where neuronal viability is a prerequisite for observing neurite outgrowth [1].

Neuritogenesis Neurotoxicity Natural Products

Differential Anti-HBV Potency: Nordentatin vs. Clausenidin in HepA2 Cells

In a direct anti-HBV assay using HepA2 cells, nordentatin suppressed hepatitis B virus surface antigen (HBsAg) with an IC₅₀ of 6.38 µM. While this is less potent than its congener clausenidin (IC₅₀ = 1.88 µM) in the same study [1], nordentatin serves as a valuable, less potent scaffold for structure-activity relationship (SAR) studies aimed at optimizing anti-HBV activity while minimizing cytotoxicity [2].

Antiviral Hepatitis B Virus HBV Surface Antigen

Comparative Antiplasmodial Activity: Nordentatin vs. Clausarin and Kinocoumarin Against Multidrug-Resistant P. falciparum

Nordentatin demonstrated antiplasmodial activity against the multidrug-resistant K1 strain of *Plasmodium falciparum* with an EC₅₀ of 5.62 µM. This activity is notably lower than that of kinocoumarin (EC₅₀ = 1.10 µM) and clausarin (EC₅₀ = 0.58 µM) but comparable to clausenidin (EC₅₀ = 7.15 µM) [1]. The data establish a clear potency hierarchy among the pyranocoumarins from *Clausena excavata*.

Antimalarial Plasmodium falciparum Drug Resistance

Weak α-Glucosidase Inhibition: Nordentatin vs. Acarbose and Derivatives

Nordentatin displays weak inhibitory activity against α-glucosidase. While the specific IC₅₀ value for the parent compound is not reported, several of its semi-synthetic derivatives (e.g., 1b, IC₅₀ = 1.54 mM; 1d, IC₅₀ = 9.05 mM) exhibited improved activity compared to the clinical drug acarbose (IC₅₀ = 7.57 mM) in the same assay [1]. However, the parent compound itself is not a potent inhibitor, and all activities are in the millimolar range.

Antidiabetic α-Glucosidase Enzyme Inhibition

Modest Cytotoxicity in Cancer Cell Lines: Nordentatin vs. Derivatives

Nordentatin exhibits moderate cytotoxic activity against the T47D breast cancer cell line with an IC₅₀ of 0.041 mM (41 µM). Notably, all ten semi-synthetic derivatives prepared from nordentatin showed weaker activity than the parent compound, with IC₅₀ values ranging from 0.043 to 1.5 mM for T47D cells [1]. Activity against HeLa cervical cancer cells was weak for all compounds (IC₅₀ 0.25–1.25 mM).

Cytotoxicity Cancer HeLa

Nordentatin (CAS 17820-07-4): Evidence-Backed Research Application Scenarios for Scientific Procurement


Neuritogenesis and Neuroprotection Studies Requiring a Non-Neurotoxic Control

For assays investigating neurite outgrowth or neuroprotection in P19 or similar neuronal cell models, nordentatin is the only pyranocoumarin from the *Clausena harmandiana* chemotype that can be used without inducing significant neurotoxicity. Its IC₅₀ of >10 µM and high neuronal viability at concentrations up to 10 µM [1] allow researchers to decouple neuritogenic effects from cytotoxic artifacts, a critical control not possible with dentatin or xanthoxyletin.

Anti-HBV Lead Optimization and Structure-Activity Relationship (SAR) Studies

Nordentatin, with an anti-HBV IC₅₀ of 6.38 µM [1], serves as a moderately active starting point for medicinal chemistry campaigns. Its 3.4-fold lower potency compared to clausenidin provides a clear SAR gradient, enabling the evaluation of structural modifications (e.g., at the C-10 position or pyran ring) that may bridge the activity gap while potentially improving selectivity and reducing cytotoxicity [2].

Antiplasmodial Benchmarking and Resistance Mechanism Studies

In antimalarial research, nordentatin (EC₅₀ = 5.62 µM against multidrug-resistant P. falciparum K1) can be employed as a reference compound to benchmark the activity of novel isolates or synthetic derivatives. Its position within the potency hierarchy of *Clausena* pyranocoumarins [1] makes it useful for comparative studies aimed at elucidating the structural determinants of antiplasmodial activity and drug resistance evasion.

Natural Product Derivatization for α-Glucosidase and Cytotoxicity Studies

Nordentatin is a validated scaffold for semi-synthetic modification. While the parent compound shows weak α-glucosidase inhibition, derivatives like 1b achieve IC₅₀ values (1.54 mM) superior to acarbose [1]. Similarly, the parent compound's moderate cytotoxicity (T47D IC₅₀ = 0.041 mM) [2] provides a baseline for designing and evaluating new analogs with potentially enhanced or selective anticancer properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nordentatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.